molecular formula C10H13NO2 B1346848 Ethyl 4-amino-2-methylbenzoate CAS No. 74450-59-2

Ethyl 4-amino-2-methylbenzoate

Cat. No. B1346848
CAS RN: 74450-59-2
M. Wt: 179.22 g/mol
InChI Key: RXVUWRNRNRPYMT-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-methylbenzoate, with the CAS Number 74450-59-2, is a solid compound . It has a molecular weight of 179.22 .


Synthesis Analysis

The synthesis of Ethyl 4-amino-2-methylbenzoate involves hydrogenation using Raney Ni at 50 psi for 2 hours . The compound is then purified using flash chromatography .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-2-methylbenzoate consists of 13 heavy atoms and 6 aromatic heavy atoms . The compound has 3 rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

Ethyl 4-amino-2-methylbenzoate is a solid compound . It has a high GI absorption and is BBB permeant . The compound is not a substrate or inhibitor of various CYP enzymes . It has a Log Po/w (iLOGP) of 2.03 .

Safety And Hazards

Ethyl 4-amino-2-methylbenzoate has a GHS07 signal word “Warning” and hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 4-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVUWRNRNRPYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641020
Record name Ethyl 4-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-methylbenzoate

CAS RN

74450-59-2
Record name Ethyl 4-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Albright, VG DeVries, MT Du, EE Largis… - Journal of medicinal …, 1983 - ACS Publications
The synthesis of a series of analogues in which the carboxylicacid group of cetaben is replaced by carboxylate ester, carboxamide, or a variety of other substituent groups is described. …
Number of citations: 25 pubs.acs.org

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